Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
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Overview
Description
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea typically involves the reaction of a fluoroethylamine with an isopropylcyclohexylamine, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the gain of electrons or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves its ability to alkylate DNA. This process leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The molecular targets include DNA bases, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Another nitrosourea compound with similar alkylating properties.
Carmustine: A well-known nitrosourea used in chemotherapy.
Lomustine: Another chemotherapeutic agent in the nitrosourea class.
Uniqueness
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to other nitrosoureas. Its fluoroethyl and isopropylcyclohexyl groups may influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
61137-58-4 |
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Molecular Formula |
C12H22FN3O2 |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChI Key |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
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